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Compound of Interest

Compound Name: Icmt-IN-31

Cat. No.: B12379416 Get Quote

Welcome to the technical support center for improving the specificity of Interleukin-31 (IL-31)

immunohistochemistry (IHC) staining. This resource is designed for researchers, scientists, and

drug development professionals to troubleshoot and enhance their IL-31 IHC experiments.

Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background staining in IL-31 IHC?

A1: High background staining in IL-31 IHC is often due to non-specific binding of primary or

secondary antibodies. This can be caused by several factors, including insufficient blocking,

inappropriate antibody concentration, or issues with tissue processing.[1][2]

Q2: How can I be sure that my IL-31 antibody is specific to the target protein?

A2: Antibody specificity is crucial for reliable IHC results. To validate the specificity of your IL-31

antibody, it is recommended to use negative controls such as tissue from an IL-31 knockout

animal, or by performing a peptide blocking experiment where the antibody is pre-incubated

with the immunizing peptide.[3] Additionally, selecting an antibody that has been validated for

IHC by the manufacturer is a critical first step.[1][3]

Q3: I am not getting any signal in my IL-31 IHC. What are the possible reasons?

A3: A complete lack of signal can stem from several issues. These include problems with the

primary antibody (inactivity or incorrect dilution), insufficient antigen retrieval, or errors in the
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detection steps. It's also possible that IL-31 is not present or is at a very low level in your

specific tissue sample.[2]

Q4: What are the best positive and negative controls for IL-31 IHC in skin tissue?

A4: For a positive control, skin biopsies from patients with atopic dermatitis are often used, as

IL-31 expression is elevated in these tissues.[4][5][6] For a negative control, you can use a

section of the same tissue incubated with an isotype control antibody instead of the primary IL-

31 antibody. Another approach is to use non-immune serum from the same species as the

primary antibody.

Troubleshooting Guide
This guide addresses common issues encountered during IL-31 IHC and provides systematic

steps to resolve them.

Problem 1: High Background or Non-Specific Staining
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Potential Cause Recommended Solution

Inadequate Blocking

Increase the concentration of the blocking

serum (e.g., from 5% to 10% normal goat serum

if using a goat anti-rabbit secondary). Ensure

the serum is from the same species as the

secondary antibody. Alternatively, use a protein-

based blocker like Bovine Serum Albumin

(BSA).

Primary Antibody Concentration Too High

Perform a titration experiment to determine the

optimal primary antibody concentration. Start

with the manufacturer's recommended dilution

and test a range of dilutions (e.g., 1:100, 1:250,

1:500).[7]

Secondary Antibody Non-Specificity

Use a secondary antibody that has been cross-

adsorbed against the species of your sample

tissue to minimize cross-reactivity.[2]

Endogenous Biotin or Enzyme Activity

If using a biotin-based detection system, block

for endogenous biotin using an avidin/biotin

blocking kit.[8] For HRP-based detection,

quench endogenous peroxidase activity with a

3% H₂O₂ solution.[9]

Issues with Washing Steps

Increase the duration and/or number of washes

between antibody incubation steps to more

effectively remove unbound antibodies.

Problem 2: Weak or No Staining
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Potential Cause Recommended Solution

Primary Antibody Inactivity or Low

Concentration

Use a fresh aliquot of the primary antibody and

consider increasing its concentration or

extending the incubation time (e.g., overnight at

4°C).[7]

Insufficient Antigen Retrieval

Optimize the antigen retrieval method. For IL-31

in paraffin-embedded tissue, Heat-Induced

Epitope Retrieval (HIER) is commonly used.

Test different buffers (e.g., citrate buffer pH 6.0

vs. Tris-EDTA pH 9.0) and heating

times/temperatures.[10]

Improper Tissue Fixation

Ensure that the tissue was not over-fixed, as

this can mask the epitope. If possible,

standardize the fixation time for all samples.

Inactive Detection Reagents

Verify the activity of your enzyme conjugates

and substrates by using a known positive

control slide.

Quantitative Data Summary
Optimizing key parameters is essential for achieving a high signal-to-noise ratio. The following

table provides a representative example of how to titrate a primary antibody concentration to

improve staining specificity.
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Primary Antibody
Dilution

Signal Intensity
(Positive Control)

Background
Staining (Negative
Control)

Signal-to-Noise
Ratio (Subjective
Score)

1:50 ++++ +++ Low

1:100 +++ ++ Moderate

1:250 +++ + High (Optimal)

1:500 ++ + Moderate

1:1000 + +/- Low

This table is a representative example. Optimal dilutions must be determined experimentally for

each antibody and tissue type.

Experimental Protocols
Detailed Protocol for IL-31 IHC on Paraffin-Embedded
Human Skin
This protocol is a compilation based on methodologies reported for IL-31 staining in atopic

dermatitis skin biopsies.[4][6][11]

1. Deparaffinization and Rehydration:

Immerse slides in Xylene: 2 x 5 minutes.

Immerse in 100% Ethanol: 2 x 3 minutes.

Immerse in 95% Ethanol: 1 x 3 minutes.

Immerse in 70% Ethanol: 1 x 3 minutes.

Rinse in distilled water.

2. Antigen Retrieval (HIER):

Submerge slides in 10 mM Sodium Citrate buffer (pH 6.0).
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Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

Allow slides to cool to room temperature for 20-30 minutes.

3. Peroxidase Blocking:

Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous

peroxidase activity.

Wash 3 x 5 minutes in PBS.

4. Blocking:

Incubate sections with 10% normal goat serum in PBS for 1 hour at room temperature.

5. Primary Antibody Incubation:

Dilute the primary anti-IL-31 antibody in PBS with 1% BSA to the pre-determined optimal

concentration.

Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

Wash slides 3 x 5 minutes in PBS.

Incubate with a biotinylated goat anti-rabbit/mouse secondary antibody (depending on the

primary antibody host) for 1 hour at room temperature.

7. Detection:

Wash slides 3 x 5 minutes in PBS.

Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

Wash slides 3 x 5 minutes in PBS.

Apply DAB substrate and monitor for color development (typically 2-10 minutes).
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Stop the reaction by immersing in distilled water.

8. Counterstaining, Dehydration, and Mounting:

Counterstain with Mayer's hematoxylin for 1-2 minutes.

"Blue" the sections in running tap water.

Dehydrate through graded alcohols (70%, 95%, 100%).

Clear in xylene and mount with a permanent mounting medium.

Visualizations
IL-31 Signaling Pathway
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Caption: IL-31 signaling cascade.

IHC Troubleshooting Workflow
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Caption: A logical workflow for troubleshooting common IHC issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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